molecular formula C11H12N2O2 B1220246 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone CAS No. 110124-55-5

4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone

Cat. No. B1220246
CAS RN: 110124-55-5
M. Wt: 204.22 g/mol
InChI Key: BOCATKBAKISRLA-UHFFFAOYSA-N
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Description

4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone, also known as PPO, is a heterocyclic organic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the oxazolone family, which is characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. PPO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 221.28 g/mol.

Scientific Research Applications

Analgesic Applications

  • Non-opiate Antinociceptive Agents : Research shows that certain derivatives of oxazolo[5,4-b]pyridin-2(1H)-one, including those with 4-(substituted or nonsubstituted phenyl)-1-piperazinyl substituents, demonstrate significant analgesic activity. These compounds were found to be potent, rapid-acting, non-opioid, and nonantiinflammatory analgesics with low acute toxicity (Viaud et al., 1995).

Chemical Synthesis and Derivatives

  • Synthesis of Cyclopropanecarboxylic Acids : A study outlined the synthesis of 4-sulfanylmethylene-5(4H)-oxazolones from 4-(chloromethylene)oxazolone. These oxazolones were then used to prepare 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, which could have implications in the development of new chemical entities (Clerici et al., 1999).

Nonlinear Optical Properties

  • Study of Nonlinear Optical Properties : A study on 4-substituted benzylidene-2-phenyl oxazol-5-ones revealed that these compounds have significant nonlinear optical properties. This finding suggests potential applications in photonics and electronics (Murthy et al., 2010).

Anticancer Properties

  • Potential Anticancer Agents : Research on 2-substituted 4-arylidene-5(4H)-oxazolones highlighted their potential as anticancer agents. Some compounds showed promising growth inhibition against specific cancer cell lines, suggesting a new template for the design of potential anticancer drugs, especially for lung cancer (Prasad et al., 2019).

Protein Kinase Inhibition

  • Inhibition of Protein Kinase C : MDL 27,032 [4-propyl-5-(4-pyridinyl)-2(3H)-oxazolone] was found to be an inhibitor of protein kinase C and cyclic AMP-dependent protein kinase, mechanisms associated with the relaxation of vascular smooth muscle. This suggests its potential use in the development of vasodilators (Robinson et al., 1990).

Synthesis of Bioactive Molecules

  • Synthesis of Bioactive Small Molecules : Research on 5(4H)-oxazolones and their benzamides demonstrated their role as potential bioactive small molecules. They were found to have anti-lipid peroxidation activity, inhibitory activity against lipoxygenase, and trypsin-induced proteolysis, suggesting their relevance in drug discovery (Mavridis et al., 2020).

properties

IUPAC Name

4-propyl-5-pyridin-4-yl-3H-1,3-oxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-3-9-10(15-11(14)13-9)8-4-6-12-7-5-8/h4-7H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCATKBAKISRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(OC(=O)N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149149
Record name 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110124-55-5
Record name 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110124555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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